Cas no 23616-64-0 (1-{1H-pyrrolo2,3-bpyridin-3-ylmethyl}piperidine)
1-{1H-pyrrolo2,3-bpyridin-3-ylmethyl}piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-{1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
- 1H-Pyrrolo[2,3-b]pyridine, 3-(1-piperidinylmethyl)-
- 1H-Pyrrolo[2,3-b]pyridine, 3-(piperidinomethyl)-
- 3-piperidin-1-ylmethyl-1H-pyrrolo[2,3-b]pyridine
- 3-Piperidinomethyl-1H-pyrrolo< 2,3-b> pyridin
- 3-Piperidinomethyl-1H-pyrrolo< 2.3-b> pyridin
- AC1NSX5B
- CTK8H7426
- 3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
- 23616-64-0
- EN300-254728
- MFCD22126110
- 3-Piperidinomethyl-1H-pyrrolo[2,3-b]pyridine
- CS-0450203
- DTXSID70418693
- YAA61664
- MGPOWJRFLZBWAU-UHFFFAOYSA-N
- G23264
- AKOS015991321
- 3-(1-Piperidinylmethyl)-1H-pyrrolo[2,3-b]pyridine #
- 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidine
- SCHEMBL19327445
- 1-(1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl)piperidine
- CG-0215
- 1-{1H-pyrrolo2,3-bpyridin-3-ylmethyl}piperidine
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- MDL: MFCD22126110
- Inchi: 1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15)
- InChI Key: MGPOWJRFLZBWAU-UHFFFAOYSA-N
- SMILES: N1(CC2=CNC3C2=CC=CN=3)CCCCC1
Computed Properties
- Exact Mass: 215.142247555g/mol
- Monoisotopic Mass: 215.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 31.9Ų
1-{1H-pyrrolo2,3-bpyridin-3-ylmethyl}piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955955-50mg |
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine |
23616-64-0 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H955955-100mg |
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine |
23616-64-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H955955-500mg |
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine |
23616-64-0 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Apollo Scientific | OR33602-1g |
1-({1H-Pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidine |
23616-64-0 | 97% | 1g |
£231.00 | 2025-02-20 | |
| Apollo Scientific | OR33602-5g |
1-({1H-Pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidine |
23616-64-0 | 97% | 5g |
£1041.00 | 2025-02-20 | |
| Chemenu | CM515378-1g |
3-(Piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine |
23616-64-0 | 95% | 1g |
$153 | 2024-07-28 | |
| abcr | AB338280-500 mg |
1-{1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, 97%; . |
23616-64-0 | 97% | 500 mg |
€215.40 | 2023-07-19 | |
| abcr | AB338280-1 g |
1-{1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, 97%; . |
23616-64-0 | 97% | 1 g |
€315.00 | 2023-07-19 | |
| abcr | AB338280-5 g |
1-{1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, 97%; . |
23616-64-0 | 97% | 5 g |
€1,268.40 | 2023-07-19 | |
| Matrix Scientific | 071376-500mg |
1-{1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, 97% |
23616-64-0 | 97% | 500mg |
$262.00 | 2023-09-08 |
1-{1H-pyrrolo2,3-bpyridin-3-ylmethyl}piperidine Suppliers
1-{1H-pyrrolo2,3-bpyridin-3-ylmethyl}piperidine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-{1H-pyrrolo2,3-bpyridin-3-ylmethyl}piperidine
Chemical Profile of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine (CAS No. 23616-64-0)
The compound 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, identified by its CAS number 23616-64-0, represents a significant advancement in the field of medicinal chemistry. This heterocyclic derivative combines the structural features of pyrrole and pyridine moieties with a piperidine side chain, creating a molecular framework that exhibits promise in various biological and pharmacological applications. The unique arrangement of nitrogen-containing rings enhances its potential as a scaffold for drug discovery, particularly in targeting complex diseases.
Recent studies have highlighted the synthetic versatility of this compound, demonstrating its utility in the development of novel therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine core is a privileged structure frequently encountered in bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a methyl-substituted piperidine group further modulates the pharmacokinetic properties, improving solubility and metabolic stability—key factors in drug design.
In the realm of medicinal chemistry, the 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine scaffold has been explored for its potential in addressing neurological disorders. Preliminary investigations suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems. The pyrrolopyridine moiety is particularly noteworthy for its ability to penetrate the blood-brain barrier, a critical requirement for effective central nervous system (CNS) therapies. Additionally, the piperidine ring contributes to favorable pharmacokinetic profiles, making it an attractive candidate for further development.
The chemical synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine involves multi-step reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the pyrrolopyridine core, followed by alkylation to introduce the piperidine side chain. Advances in transition-metal-catalyzed cross-coupling reactions have significantly improved the efficiency and scalability of these processes. Such innovations not only streamline production but also enhance the accessibility of this compound for academic and industrial research.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding affinity of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine to target proteins. These simulations have revealed promising interactions with enzymes involved in inflammation and pain signaling pathways. Such findings align with ongoing efforts to develop next-generation therapeutics that offer improved efficacy and reduced side effects compared to existing treatments.
The pharmaceutical industry has taken note of the potential applications of this compound. Several companies are currently investigating derivatives of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine as lead candidates for clinical trials. These efforts are supported by collaborative research initiatives between academic institutions and industry partners, fostering an environment of innovation and rapid discovery. The compound’s unique structural features make it a versatile tool for medicinal chemists seeking to develop novel small-molecule drugs.
In conclusion, 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine (CAS No. 23616-64-0) stands out as a promising candidate in drug discovery due to its structural complexity and biological relevance. The integration of pyrrole and pyridine moieties with a piperidine side chain creates a molecular entity with favorable pharmacological properties. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key intermediate in the development of innovative therapeutic agents.
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